

# Solubility of "Methyl 2-phenylthiazole-5-carboxylate" in common organic solvents

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## Compound of Interest

Compound Name: Methyl 2-phenylthiazole-5-carboxylate

Cat. No.: B178707

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## Solubility of Methyl 2-phenylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 2-phenylthiazole-5-carboxylate**. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on predicting the compound's solubility in common organic solvents based on its chemical structure and established solubility theories. Furthermore, it offers detailed experimental protocols for researchers to determine both qualitative and quantitative solubility, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for scientists working with **Methyl 2-phenylthiazole-5-carboxylate** in drug discovery, chemical synthesis, and materials science, enabling informed solvent selection for various applications.

### Introduction

**Methyl 2-phenylthiazole-5-carboxylate** is a heterocyclic compound featuring a thiazole ring, a phenyl group, and a methyl ester. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal and anticancer

properties.[1][2] Understanding the solubility of this compound is crucial for a wide range of applications, from reaction chemistry and purification to formulation and biological screening.

The principle of "like dissolves like" governs solubility, suggesting that a substance will dissolve best in a solvent with a similar polarity.[3] The molecular structure of **Methyl 2-phenylthiazole-5-carboxylate**, with its aromatic rings and ester functional group, suggests it is a largely non-polar to moderately polar molecule. This guide will explore its predicted solubility profile and provide methodologies for its empirical determination.

## Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of **Methyl 2-phenylthiazole-5-carboxylate** in common organic solvents can be made. The presence of the phenyl and thiazole rings contributes to its non-polar character, while the methyl ester group introduces some polarity.

Table 1: Predicted Qualitative Solubility of **Methyl 2-phenylthiazole-5-carboxylate** in Common Organic Solvents

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Halogenated	Dichloromethane (DCM)	High	Effective at dissolving a wide range of organic compounds with moderate polarity.
Chloroform	High	Similar to DCM, a good solvent for many organic molecules.	
Ethers	Diethyl Ether	Moderate to High	The ether's slight polarity and non-polar alkyl chains should effectively solvate the molecule.
Tetrahydrofuran (THF)	High	A more polar ether that is an excellent solvent for a wide array of organic compounds.	
Ketones	Acetone	Moderate to High	The polar ketone group can interact favorably with the ester moiety of the solute.
Methyl Ethyl Ketone (MEK)	Moderate to High	Similar in nature to acetone, expected to be a good solvent.	
Esters	Ethyl Acetate	Moderate to High	The "like dissolves like" principle suggests good solubility due to the presence of an ester group in both solute and solvent.

Aromatic	Toluene	Moderate	The aromatic nature of toluene will interact well with the phenyl and thiazole rings.
Alcohols	Methanol	Low to Moderate	The high polarity and hydrogen-bonding nature of methanol may not be ideal for the largely non-polar solute.
Ethanol	Low to Moderate	Slightly less polar than methanol, which may result in slightly better solubility.	
Isopropanol	Moderate	The increased non-polar character compared to ethanol could enhance solubility.	
Non-Polar	Hexane	Low	The significant difference in polarity between the non-polar solvent and the moderately polar solute suggests poor solubility.
Polar Aprotic	Dimethylformamide (DMF)	High	A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)	High	A strong polar aprotic solvent, often used for compounds with poor	

		solubility in other common solvents.
Acetonitrile	Moderate	A polar aprotic solvent; its interaction with the solute is expected to be favorable. <sup>[4]</sup>

Note: These predictions are qualitative and should be confirmed by experimental analysis.

## Experimental Protocols for Solubility Determination

To obtain accurate solubility data, experimental determination is essential. Below are protocols for both qualitative and quantitative analysis.

### Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in various solvents, which can help in classifying the compound.<sup>[1][3][5][6]</sup>

Methodology:

- Preparation: Add approximately 20-30 mg of **Methyl 2-phenylthiazole-5-carboxylate** to a small test tube.
- Solvent Addition: Add the chosen solvent (e.g., water, 5% NaOH, 5% HCl, or an organic solvent) dropwise, up to 1 mL, while agitating the mixture.
- Observation: Observe whether the solid dissolves completely. Vigorous shaking or vortexing for 60 seconds may be necessary.<sup>[5]</sup>
- Classification:
  - Soluble: The entire solid dissolves.
  - Partially Soluble: A portion of the solid dissolves.

- Insoluble: The solid does not appear to dissolve.
- Temperature Effect: If the compound is insoluble at room temperature, gently warm the mixture in a water bath to observe any change in solubility.<sup>[5]</sup>

The following workflow diagram illustrates the logical progression of qualitative solubility testing.

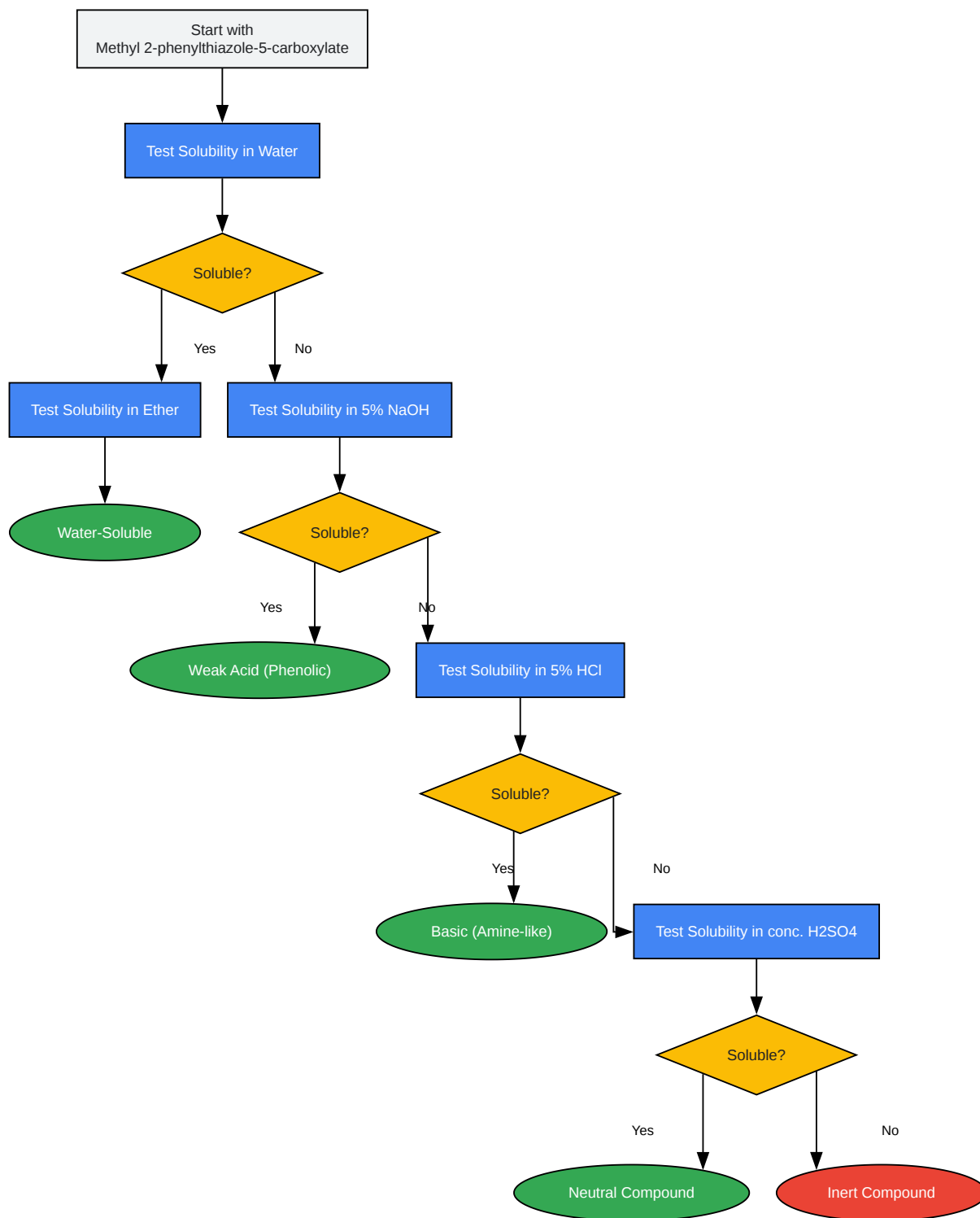


Diagram 1: Qualitative Solubility Testing Workflow

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Caption: Workflow for qualitative solubility determination.

## Quantitative Solubility Analysis (Equilibrium Solubility Method)

This method determines the saturation concentration of the compound in a solvent at a specific temperature.

### Methodology:

- **Preparation:** Add an excess amount of **Methyl 2-phenylthiazole-5-carboxylate** to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is necessary to ensure saturation.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.
- **Sample Collection and Filtration:** Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.22  $\mu\text{m}$  PTFE filter) to remove any undissolved solid.
- **Analysis:** Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L.

The following diagram outlines the workflow for this quantitative method.



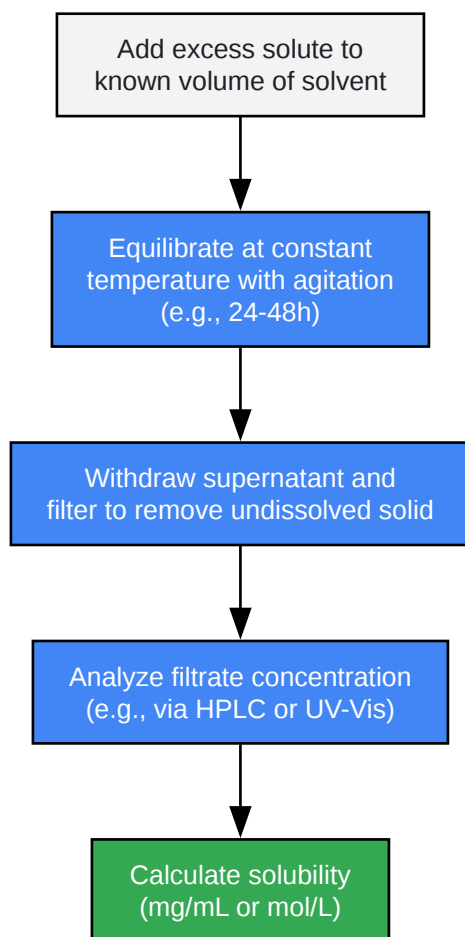


Diagram 2: Quantitative Solubility (Equilibrium Method) Workflow

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